Cyclohexanecarboxamide, 1-methyl-N-3-quinolinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-N-(quinolin-3-yl)cyclohexanecarboxamide is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry
Preparation Methods
The synthesis of 1-Methyl-N-(quinolin-3-yl)cyclohexanecarboxamide typically involves the reaction of quinoline derivatives with cyclohexanecarboxylic acid derivatives. One common method involves the condensation of 3-quinolinecarboxylic acid with 1-methylcyclohexanamine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Chemical Reactions Analysis
1-Methyl-N-(quinolin-3-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the quinoline ring can be substituted with various nucleophiles under appropriate conditions
Scientific Research Applications
1-Methyl-N-(quinolin-3-yl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives, which are valuable in medicinal chemistry.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of agrochemicals .
Mechanism of Action
The mechanism of action of 1-Methyl-N-(quinolin-3-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. In biological systems, it is believed to interact with enzymes and receptors, leading to the inhibition of key pathways involved in microbial growth or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Methyl-N-(quinolin-3-yl)cyclohexanecarboxamide can be compared with other quinoline derivatives such as:
Quinoline: A basic structure with a wide range of biological activities.
Chloroquine: An antimalarial drug with a quinoline core.
Camptothecin: A quinoline alkaloid with potent anticancer properties.
The uniqueness of 1-Methyl-N-(quinolin-3-yl)cyclohexanecarboxamide lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
CAS No. |
474779-91-4 |
---|---|
Molecular Formula |
C17H20N2O |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
1-methyl-N-quinolin-3-ylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C17H20N2O/c1-17(9-5-2-6-10-17)16(20)19-14-11-13-7-3-4-8-15(13)18-12-14/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3,(H,19,20) |
InChI Key |
QEGMBWCIJOCBHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1)C(=O)NC2=CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.